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Introduction: A Versatile Scaffolding for Modern
Synthesis
(2-Amino-5-bromo-3-methoxyphenyl)methanol is a trifunctional aromatic building block of

significant interest to researchers in medicinal chemistry and materials science.[1] Its unique

arrangement of a nucleophilic aniline, a reactive benzylic alcohol, and a versatile aryl bromide

on a single phenyl ring presents a powerful platform for the construction of complex molecular

architectures. The strategic placement of these groups allows for selective, sequential, or

tandem reactions, providing a streamlined approach to diversity-oriented synthesis.

The presence of the bromine atom is particularly noteworthy. Halogenated intermediates,

especially bromides, are cornerstones of modern synthetic chemistry, primarily serving as key

handles for palladium-catalyzed cross-coupling reactions.[2] The carbon-bromine bond's

reactivity is optimal for oxidative addition to palladium(0) catalysts, often allowing for milder

reaction conditions compared to analogous chlorides.[2] Furthermore, the amino and hydroxyl

moieties can form critical hydrogen bonds, a feature often exploited in drug design to enhance

binding affinity with biological targets.[3]

This document serves as a comprehensive guide to the reactivity and synthetic applications of

this compound. It provides not just protocols, but also the underlying mechanistic rationale to

empower researchers to adapt and innovate upon these foundational methods.
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Physicochemical Properties & Handling
A clear understanding of a reagent's physical properties is fundamental to its effective use in

the laboratory.

Property Value Source

CAS Number 953039-12-8 [1]

Molecular Formula C₈H₁₀BrNO₂ Derived from Structure

Molecular Weight 232.07 g/mol Derived from Formula

Appearance
Typically an off-white to light-

yellow solid
General Supplier Data

Solubility

Soluble in Methanol, DMSO,

DMF; sparingly soluble in

water

General Chemical Principles

Safety & Handling: (2-Amino-5-bromo-3-methoxyphenyl)methanol should be handled in a

well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including

safety glasses, a lab coat, and chemical-resistant gloves. Based on analogous structures, it

may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye

irritation.[4] Store in a cool, dry place away from oxidizing agents.

Core Reactivity: A Trifecta of Functional Groups
The synthetic potential of (2-Amino-5-bromo-3-methoxyphenyl)methanol stems from the

distinct reactivity of its three primary functional groups. The interplay between these sites

allows for a high degree of synthetic control.
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(2-Amino-5-bromo-3-methoxyphenyl)methanol

Key Reactive Sites & Transformations

Structure

Benzylic Alcohol (-CH₂OH) Anilino Group (-NH₂) Aryl Bromide (-Br)

Oxidation → Aldehyde, Carboxylic Acid
O-Alkylation / Esterification

N-Acylation / N-Alkylation
Diazotization → Sandmeyer Rxns

Boc/Cbz Protection

Pd-Catalyzed Cross-Coupling:
• Suzuki (Boronic Acids)

• Buchwald-Hartwig (Amines)
• Sonogashira (Alkynes)

Click to download full resolution via product page

Caption: Key reactive sites of (2-Amino-5-bromo-3-methoxyphenyl)methanol.

Reactions at the Benzylic Alcohol
The primary alcohol is susceptible to oxidation. The choice of oxidant is critical as it dictates the

final product.

Mild Oxidation: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

(DMP) will selectively oxidize the alcohol to the corresponding aldehyde, (2-Amino-5-bromo-

3-methoxyphenyl)carbaldehyde. This is often the desired pathway as the aldehyde retains a

valuable functional handle for subsequent reactions like reductive amination or Wittig

olefination. The oxidation to a related ketone structure has been documented for an

analogous compound.[5]

Strong Oxidation: Stronger oxidants such as potassium permanganate (KMnO₄) or Jones

reagent (CrO₃ in sulfuric acid) will typically oxidize the alcohol directly to the carboxylic acid,

2-Amino-5-bromo-3-methoxybenzoic acid. This transformation is useful when an acidic

moiety is required for amide coupling or other carboxylate-based chemistries.
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Reactions at the Anilino Group
The electron-rich amino group is a potent nucleophile and a directing group for electrophilic

aromatic substitution.

N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or

sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to

form stable amides or sulfonamides. This is a common first step to protect the amine, reduce

its activating effect on the ring, and introduce new structural elements.

N-Alkylation: While direct alkylation can be challenging due to risks of over-alkylation,

reductive amination (reacting the corresponding aldehyde with an amine source) provides a

controlled method for introducing alkyl groups.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid

(generated in situ from NaNO₂ and HCl) at low temperatures. This intermediate is highly

versatile and can be substituted via Sandmeyer reactions to introduce a wide range of

functionalities (e.g., -Cl, -CN, -OH).

Reactions at the Aryl Bromide: The Cross-Coupling Hub
The carbon-bromine bond is the premier site for building molecular complexity through

palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in

the rate-limiting oxidative addition step than a C-Cl bond, making it the preferred halide for

these transformations.[2]

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron

reagent (boronic acid or ester) to form a new carbon-carbon bond. It is one of the most

robust and widely used methods for constructing biaryl systems, which are prevalent in

pharmaceuticals.

Buchwald-Hartwig Amination: This allows for the formation of a new carbon-nitrogen bond by

coupling the aryl bromide with a primary or secondary amine. It is an invaluable tool for

synthesizing complex aniline derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide

and a terminal alkyne, providing a direct route to aryl alkynes, which are versatile
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intermediates for further transformations or as components in conjugated materials.

Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps for execution,

monitoring, and purification.

Protocol 1: Mild Oxidation to (2-Amino-5-bromo-3-
methoxyphenyl)carbaldehyde
Principle: Selective oxidation of the primary alcohol to an aldehyde using Dess-Martin

periodinane (DMP), a mild and high-yielding oxidant that avoids over-oxidation to the carboxylic

acid and is tolerant of the aniline group.

Materials:

(2-Amino-5-bromo-3-methoxyphenyl)methanol (1.0 equiv)

Dess-Martin periodinane (DMP) (1.2 equiv)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Magnesium sulfate (MgSO₄), anhydrous

Round-bottom flask, magnetic stirrer, TLC plates (silica gel)

Procedure:

Dissolve (2-Amino-5-bromo-3-methoxyphenyl)methanol in anhydrous DCM (approx. 0.1

M concentration) in a round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Add Dess-Martin periodinane (1.2 equiv) to the stirred solution in one portion.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor Progress: Track the consumption of the starting material by Thin Layer

Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The product

aldehyde should have a higher Rf value than the starting alcohol.

Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by

pouring it into a stirred mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio,

approx. 5 times the volume of the reaction). Stir vigorously for 15 minutes until the layers are

clear.

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the resulting crude aldehyde by flash column chromatography on silica

gel, using a gradient of Hexanes:Ethyl Acetate as the eluent.

Protocol 2: Suzuki-Miyaura Cross-Coupling with
Phenylboronic Acid
Principle: A palladium-catalyzed cross-coupling reaction to form a new C-C bond, replacing the

bromine atom with a phenyl group. This demonstrates the core utility of the aryl bromide

handle. The choice of a palladium catalyst and ligand is crucial for efficient turnover.[2]

Materials:

(2-Amino-5-bromo-3-methoxyphenyl)methanol (1.0 equiv)

Phenylboronic acid (1.5 equiv)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

Potassium carbonate (K₂CO₃) (3.0 equiv)

Toluene and Water (4:1 solvent mixture)
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Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet

1. Setup & Degas

Combine Reagents:
• Starting Material (1.0 eq)

• Boronic Acid (1.5 eq)
• Base (K₂CO₃, 3.0 eq)
• Solvent (Toluene/H₂O)

Degas solvent mixture
with N₂ or Ar for 20 min

Add Pd(PPh₃)₄ catalyst
(0.05 eq)

2. Reaction

Heat to 90-100 °C
under N₂ atmosphere

Monitor by TLC/LC-MS
(4-12 hours)

3. Work-up & Purification

Cool to RT, dilute with
Ethyl Acetate

Wash with H₂O and Brine
Dry (Na₂SO₄), filter,

and concentrate
Purify via Flash

Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

To a round-bottom flask, add (2-Amino-5-bromo-3-methoxyphenyl)methanol (1.0 equiv),

phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

Add the toluene/water (4:1) solvent mixture.

Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes. This step is

critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask and equip it with a reflux condenser.

Heat the reaction mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere.

Monitor Progress: Follow the reaction by TLC or LC-MS until the starting material is

consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with

ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired biaryl product.

Conclusion
(2-Amino-5-bromo-3-methoxyphenyl)methanol is a quintessential example of a modern

synthetic building block, offering multiple, orthogonally reactive sites. Its true power lies in the

synthetic chemist's ability to selectively address the alcohol, amine, or aryl bromide, enabling

the rapid construction of diverse and complex molecules. The protocols and principles outlined

in this guide provide a robust foundation for leveraging this versatile reagent in drug discovery

and materials science programs.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1522314#reactions-of-2-amino-5-bromo-3-
methoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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